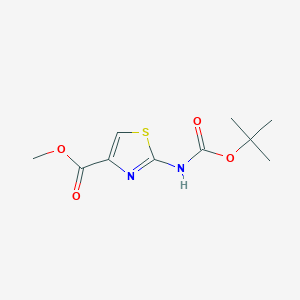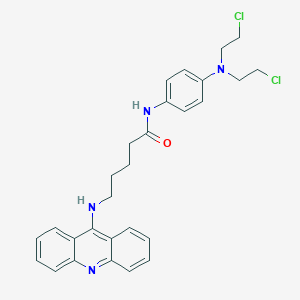
Pentanamide, 5-(9-acridinylamino)-N-(4-(bis(2-chloroethyl)amino)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanamide, 5-(9-acridinylamino)-N-(4-(bis(2-chloroethyl)amino)phenyl)-, commonly known as AAP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. AAP is a bifunctional molecule that contains both an acridine moiety and a nitrogen mustard group, which makes it a promising candidate for cancer therapy and imaging.
Wirkmechanismus
AAP exerts its anticancer effects by forming DNA adducts, which interfere with DNA replication and transcription. The nitrogen mustard group in AAP reacts with the nitrogen atoms in DNA bases, leading to the formation of cross-links between DNA strands. This results in the inhibition of DNA replication and transcription, ultimately leading to cell death.
Biochemische Und Physiologische Effekte
AAP has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and disruption of the cell cycle. Additionally, AAP has been shown to induce DNA damage and activate DNA repair pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using AAP in lab experiments is its selectivity for cancer cells, which allows for targeted therapy and imaging. Additionally, AAP is relatively easy to synthesize and has a long shelf life. However, one limitation of AAP is its potential toxicity, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on AAP, including the development of more efficient synthesis methods, the optimization of its anticancer effects, and the exploration of its potential applications in other areas of scientific research. Additionally, further studies are needed to fully understand the mechanism of action of AAP and its potential side effects.
Synthesemethoden
AAP can be synthesized using a variety of methods, including the reaction of acridine with 4-(bis(2-chloroethyl)amino)phenylamine in the presence of a Lewis acid catalyst. Another method involves the reaction of acridine with 4-nitrophenyl chloroformate, followed by reduction and reaction with 4-(bis(2-chloroethyl)amino)phenylamine.
Wissenschaftliche Forschungsanwendungen
AAP has been extensively studied for its potential applications in scientific research, particularly in the fields of cancer therapy and imaging. Studies have shown that AAP can selectively target cancer cells and induce cell death through the formation of DNA adducts. Additionally, AAP has been used as a fluorescent probe for imaging cancer cells in vitro and in vivo.
Eigenschaften
CAS-Nummer |
125173-77-5 |
|---|---|
Produktname |
Pentanamide, 5-(9-acridinylamino)-N-(4-(bis(2-chloroethyl)amino)phenyl)- |
Molekularformel |
C28H30Cl2N4O |
Molekulargewicht |
509.5 g/mol |
IUPAC-Name |
5-(acridin-9-ylamino)-N-[4-[bis(2-chloroethyl)amino]phenyl]pentanamide |
InChI |
InChI=1S/C28H30Cl2N4O/c29-16-19-34(20-17-30)22-14-12-21(13-15-22)32-27(35)11-5-6-18-31-28-23-7-1-3-9-25(23)33-26-10-4-2-8-24(26)28/h1-4,7-10,12-15H,5-6,11,16-20H2,(H,31,33)(H,32,35) |
InChI-Schlüssel |
AGZNWCVKATXLIR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCC(=O)NC4=CC=C(C=C4)N(CCCl)CCCl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCC(=O)NC4=CC=C(C=C4)N(CCCl)CCCl |
Andere CAS-Nummern |
125173-77-5 |
Synonyme |
5-(acridin-9-ylamino)-N-[4-[bis(2-chloroethyl)amino]phenyl]pentanamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



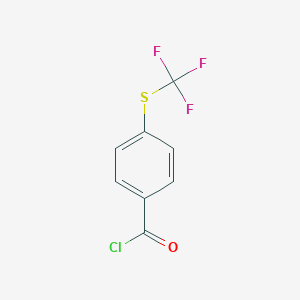

![Tert-butyl N-[(2R)-1-(3,4-dichlorophenyl)-3-hydroxypropan-2-yl]carbamate](/img/structure/B57221.png)
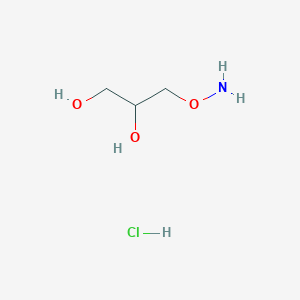
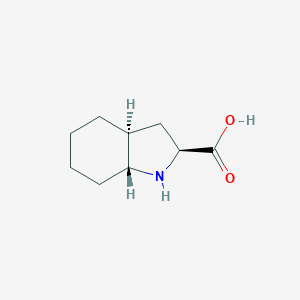
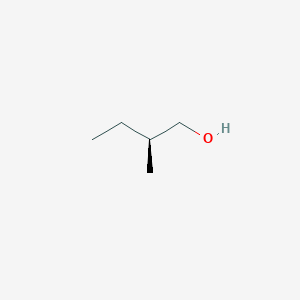
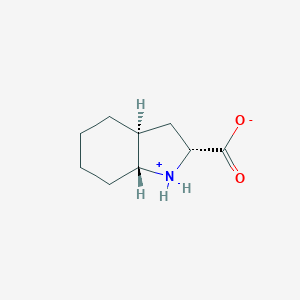
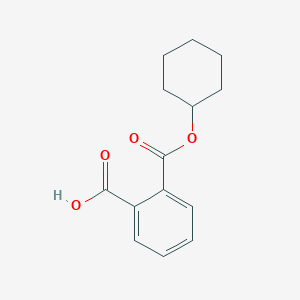
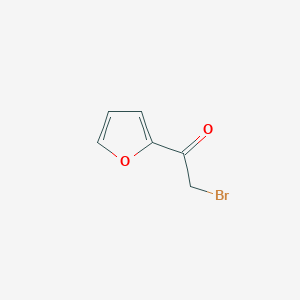
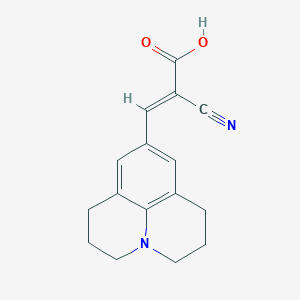
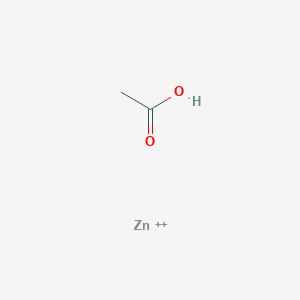
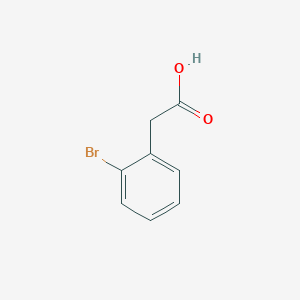
![2-amino-N-cyclopentyl-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B57250.png)
